molecular formula C6H6Br2N2 B3121291 2,3-Bis(bromomethyl)pyrazine CAS No. 282528-30-7

2,3-Bis(bromomethyl)pyrazine

Cat. No. B3121291
CAS RN: 282528-30-7
M. Wt: 265.93 g/mol
InChI Key: JERYIUNYYNHLAO-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)pyrazine is a chemical compound used as a catalyst in organic reactions . It has been shown to have catalytic activity towards the coupling of styrene and imidazole derivatives .


Molecular Structure Analysis

The molecular formula of 2,3-Bis(bromomethyl)pyrazine is C6H6Br2N2 . It has an average mass of 265.93 g/mol .

Scientific Research Applications

Interaction with Other Compounds

  • Condensation Reactions : The condensation of 1,2-bishydroxylamines with 1,2-dicarbonyl compounds forms derivatives of 2,3-dihydropyrazine-1,4-dioxide. In these reactions, 2,3-bis(bromomethyl)pyrazine reacts with O- and N-nucleophiles, leading to the formation of condensed pyrazines when interacting with o-phenylenediamine, phenylhydrazine, and tert-butylamine (Mazhukin et al., 1993).

Electrochemistry and Spectroelectrochemistry

  • Bridging Ligands in Dendrimers : 2,3-Bis(bromomethyl)pyrazine derivatives, such as 2,3-bis(2′-pyridyl)pyrazine, are used as bridging ligands in the creation of ruthenium (II) and osmium (II) polypyridyl redox and luminescent active dendrimers. These ligands' different molecular conformations, depending on their free or coordinated states, have been explored, revealing insights into their electrochemical and spectroelectrochemical properties (Marcaccio et al., 2007).

Photophysical Properties

  • Synthesis and Photophysical Studies : The synthesis of quinoxaline and pyridopyrazine derivatives, including 2,3-bis[(E)-2-aryl vinyl]-quinoxaline and 2,3-bis[(E)-2-aryl vinyl]-pyrido(2,3-b)pyrazine, has been developed. The photophysical properties of these derivatives, notably the pyridopyrazine derivatives, have been studied, revealing their potential for various applications (Thirumurugan et al., 2009).

Electrochromic Materials

  • Donor-Acceptor Polymeric Electrochromic Materials : Novel electrochromic materials have been developed using 2,3-bis(bromomethyl)pyrazine derivatives. These materials exhibit high coloration efficiency and fast response times, making them suitable for applications in near-infrared (NIR) electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name

2,3-bis(bromomethyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERYIUNYYNHLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(bromomethyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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